

toxicological profile of Pentachloronitrobenzene in aquatic organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentachloronitrobenzene*

Cat. No.: *B1680406*

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile of **Pentachloronitrobenzene** (PCNB) in Aquatic Organisms

Introduction

Pentachloronitrobenzene (PCNB), also known as quintozene, is a chlorinated nitroaromatic fungicide used primarily to control soil-borne and seed-borne diseases in a variety of agricultural crops.^{[1][2]} Its chemical stability and persistence in the environment, coupled with its potential for bioaccumulation, make it a substance of ecological concern, particularly for aquatic ecosystems.^[2] PCNB enters aquatic environments through agricultural runoff and industrial effluents.^[3] This guide provides a comprehensive overview of the toxicological effects of PCNB on aquatic organisms, focusing on its toxicity, mechanisms of action, biotransformation, and the experimental protocols used for its assessment.

Quantitative Toxicity Data

The toxicity of PCNB to aquatic life is well-documented, with effects observed across various trophic levels. It is generally considered to have high acute toxicity to freshwater and very high acute toxicity to estuarine/marine fish and invertebrates.^[2] Quantitative data are summarized below.

Acute Toxicity

Acute toxicity is typically measured by the median lethal concentration (LC50) or median effective concentration (EC50) over a short exposure period (e.g., 96 hours for fish, 48 hours for invertebrates).[\[4\]](#)

Species	Common Name	Exposure Duration	Endpoint	Concentration (mg/L)	Reference
Danio rerio (embryo)	Zebrafish	24 h	LC50	2.0	[5] [6]
Danio rerio (embryo)	Zebrafish	48 h	LC50	3.0	[5] [6]
Danio rerio (embryo)	Zebrafish	72 h	LC50	4.0	[5] [6]
Oncorhynchus mykiss	Rainbow Trout	96 h	LC50	0.55	[5] [6]
Lepomis macrochirus	Bluegill Sunfish	96 h	LC50	0.1	[5] [6]
Cyprinus carpio	Carp	24 h (at 35°C)	LC50	1.0	[1]
Cyprinodon variegatus	Sheepshead Minnow	96 h	LC50	0.0079	[7]

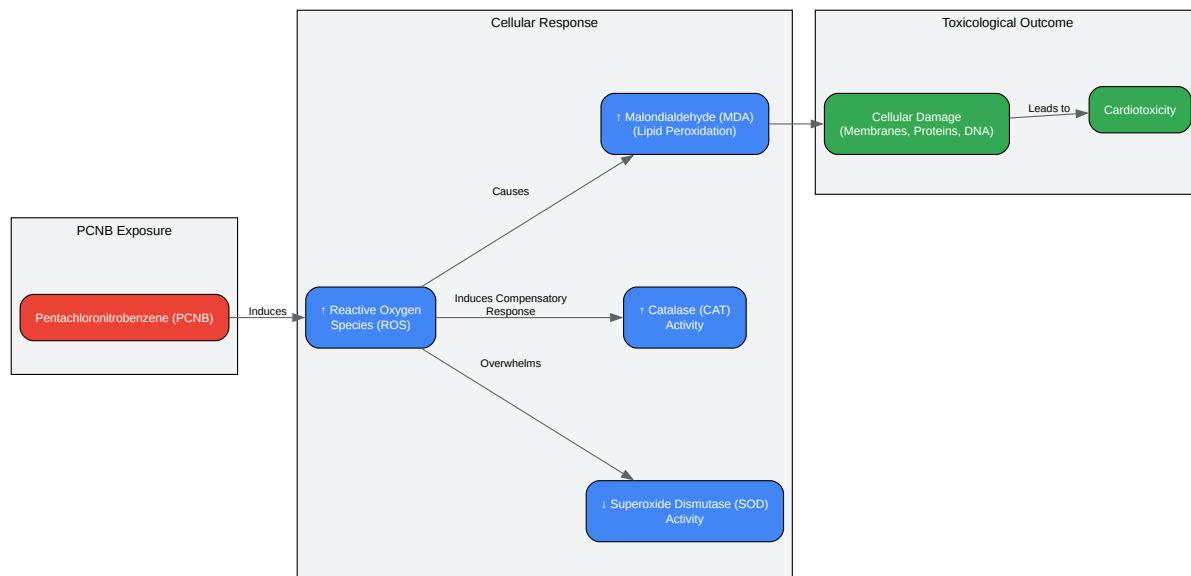
Bioaccumulation and Bioconcentration

PCNB is lipophilic and has a moderate potential to bioaccumulate in the tissues of aquatic organisms.[\[1\]](#)[\[8\]](#) Bioaccumulation is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium.[\[9\]](#)[\[10\]](#)

Species	Common Name	Bioconcentration Factor (BCF)	Reference
Salmo gairdneri (now Oncorhynchus mykiss)	Rainbow Trout	260 - 590	[1] [8]
Leuciscus idus melanotus	Golden Orfe	950 - 1130	[1] [8]

Mechanisms of Toxicity

The toxic effects of PCNB are mediated through several biochemical pathways, with oxidative stress being a primary mechanism.


Oxidative Stress

Exposure to PCNB has been shown to induce severe oxidative stress in aquatic organisms.[\[5\]](#) [\[6\]](#)[\[11\]](#) This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.[\[12\]](#)[\[13\]](#)[\[14\]](#) In zebrafish, PCNB exposure leads to a significant increase in ROS levels, particularly in the head and heart.[\[5\]](#)

The key events in PCNB-induced oxidative stress are:

- Decreased Antioxidant Enzyme Activity: The activity of superoxide dismutase (SOD), a crucial enzyme that scavenges superoxide radicals, is markedly decreased.[\[5\]](#)[\[6\]](#)[\[11\]](#)
- Increased Catalase Activity: Catalase (CAT) activity, which is responsible for breaking down hydrogen peroxide, is significantly increased, indicating a response to high levels of ROS.[\[5\]](#) [\[6\]](#)[\[11\]](#)
- Lipid Peroxidation: The concentration of malondialdehyde (MDA), a product of lipid peroxidation, increases significantly.[\[5\]](#)[\[6\]](#)[\[11\]](#) This indicates that PCNB causes oxidative damage to cell membranes.[\[5\]](#)

This cascade of events leads to cellular damage and disrupts normal physiological functions.[\[5\]](#)

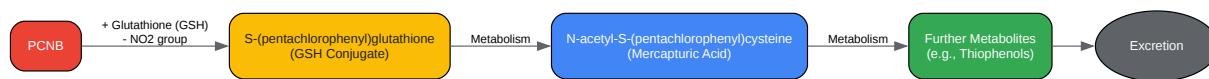
[Click to download full resolution via product page](#)

Caption: PCNB-induced oxidative stress pathway in aquatic organisms.

Cardiotoxicity

In zebrafish embryos, PCNB-induced oxidative stress is directly linked to cardiotoxicity.^{[5][6]} Exposure from 6 to 72 hours post-fertilization results in developmental abnormalities, including cardiac malformation, pericardial edema, and decreased heart rate.^{[5][6]} The underlying cause is a reduction in the proliferative capacity of cardiomyocytes (heart muscle cells).^[5] This is evidenced by the significant down-regulation of proliferation-related genes such as cdk-2, cdk-6, ccnd1, and ccne1.^[5]

Endocrine Disruption


PCNB is also suspected of being an endocrine disruptor.^[2] Studies in rats have shown that PCNB exposure is associated with thyroid hypertrophy (enlargement). This effect on the thyroid

gland suggests a potential to interfere with hormone regulation in vertebrates, including fish.[2]

Biotransformation

Aquatic organisms can metabolize PCNB, a process that influences its persistence and toxicity. The primary biotransformation pathways involve the reduction of the nitro group and conjugation with glutathione.[1][15]

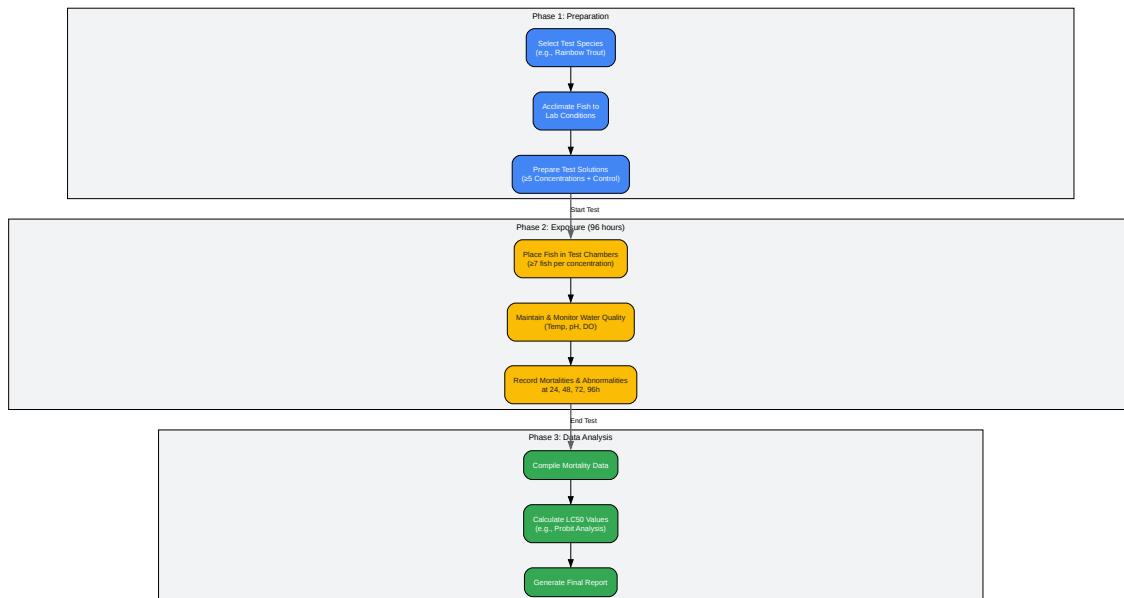
- Denitrification: The initial step often involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[1]
- Glutathione Conjugation: Both PCNB and its metabolites can react with glutathione (GSH), a key molecule in detoxification.[15] This reaction, catalyzed by glutathione S-transferases (GSTs), makes the compound more water-soluble and easier to excrete.
- Metabolite Formation: The glutathione conjugate is further metabolized to form mercapturic acids, thiophenols, and thioanisoles, which have been identified as metabolites in various species.[15][16] It is important to note that biotransformation does not always lead to detoxification; some metabolites may also be toxic.[17]

[Click to download full resolution via product page](#)

Caption: Simplified biotransformation pathway of PCNB.

Experimental Protocols

Assessing the toxicity of chemicals like PCNB relies on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[\[18\]](#)[\[19\]](#)


Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a chemical that is lethal to 50% (LC50) of the test fish over a 96-hour period.[\[18\]](#)

- Test Organism: A recommended fish species (e.g., Rainbow trout, Zebrafish, Fathead minnow) is selected.[\[18\]](#) Healthy, juvenile fish are acclimated to laboratory conditions for at

least 10-14 days.[20]

- Test Conditions:
 - System: The test can be run under static (no water change), semi-static (periodic water renewal), or flow-through (continuous water renewal) conditions.[18][21] Flow-through systems are preferred as they maintain constant exposure concentrations and remove metabolic wastes.[21]
 - Water Quality: Parameters such as temperature, pH, and dissolved oxygen are maintained within narrow limits suitable for the test species and are monitored regularly.[20]
 - Exposure: A minimum of seven fish are placed in test chambers for each concentration level and a control (no PCNB). At least five concentrations in a geometric series are typically used.[19]
- Duration: The exposure period is 96 hours.[18]
- Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[18] Any abnormal behavioral or physical changes (e.g., erratic swimming, loss of equilibrium, hyperventilation) are also noted.[20][22]
- Data Analysis: The LC50 values and their 95% confidence intervals for each observation period are calculated using statistical methods like Probit analysis.[20]

[Click to download full resolution via product page](#)

Caption: General workflow for a fish acute toxicity test (OECD 203).

Conclusion

Pentachloronitrobenzene poses a significant toxicological risk to aquatic organisms. It exhibits high acute toxicity and a moderate potential for bioaccumulation. The primary mechanism of toxicity is the induction of oxidative stress, leading to cellular damage and organ-specific effects such as cardiotoxicity. While organisms possess biotransformation pathways to metabolize PCNB, the environmental persistence and inherent toxicity of the parent compound and potentially its metabolites remain a concern. Standardized ecotoxicological testing protocols are essential for accurately characterizing the risks posed by PCNB and for establishing water quality guidelines to protect aquatic life. Future research should focus on the chronic, sublethal effects of PCNB, particularly its endocrine-disrupting potential in a wider range of aquatic species, and the toxicological impact of its environmental degradates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scilit.com [scilit.com]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. minds.wisconsin.edu [minds.wisconsin.edu]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. Pentachloronitrobenzene Reduces the Proliferative Capacity of Zebrafish Embryonic Cardiomyocytes via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 8. Health and environmental effects profile for pentachloronitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aquatic Bioconcentration/Bioaccumulation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. Bioconcentration - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Oxidative Stress Can Be Attenuated by 4-PBA Caused by High-Fat or Ammonia Nitrogen in Cultured Spotted Seabass: The Mechanism Is Related to Endoplasmic Reticulum Stress [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Biotransformation of the fungicides hexachlorobenzene and pentachloronitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotransformation of derivatives of the fungicides pentachloronitrobenzene and hexachlorobenzene in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research-collection.ethz.ch [research-collection.ethz.ch]

- 18. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. Evaluation of the Fish Acute Toxicity Test for Pesticide Registration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. environmentandecology.com [environmentandecology.com]
- 21. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 22. Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [toxicological profile of Pentachloronitrobenzene in aquatic organisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680406#toxicological-profile-of-pentachloronitrobenzene-in-aquatic-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com